Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-
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Overview
Description
1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone is a chemical compound with the molecular formula C19H13ClN2O2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-chlorofuro[2,3-b]quinoline with aniline derivatives, followed by cyclization and further functionalization to introduce the ethanone group . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Chloroquine: An antimalarial drug with a similar quinoline core.
Furoquinoline: A related compound with a fused furan ring.
Uniqueness
1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone is unique due to the presence of the chlorofuroquinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific applications and activities .
Biological Activity
Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]- (commonly referred to as PK-L4) is a synthetic compound that has garnered attention for its potential anti-cancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
PK-L4 belongs to the class of 4-anilino[2,3-b]quinoline derivatives. The compound's structure features a chlorofuro group attached to a quinoline backbone, which is known for its pharmacological significance. The synthesis of PK-L4 typically involves multi-step organic reactions, including the introduction of the chlorofuro moiety onto the quinoline framework.
The biological activity of PK-L4 is primarily attributed to its ability to inhibit tumor cell proliferation. The compound interacts with various molecular targets involved in cancer cell signaling pathways, particularly those related to apoptosis and cell cycle regulation.
Key Mechanisms:
- Inhibition of CDK4: Studies have shown that PK-L4 can induce degradation of cyclin-dependent kinase 4 (CDK4), a critical regulator in cell cycle progression. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells.
- Hsp90 Inhibition: PK-L4 has been identified as a potential inhibitor of heat shock protein 90 (Hsp90), which plays a pivotal role in stabilizing oncogenic proteins.
In Vitro Studies
PK-L4 has demonstrated significant antiproliferative activity across various cancer cell lines. Notable findings include:
- Cell Viability Assays: In studies involving breast cancer MDA-MB-231 and prostate cancer PC-3 cell lines, PK-L4 exhibited a dose-dependent reduction in cell viability. The GI50 values (the concentration required to inhibit 50% of cell growth) were determined, showing efficacy at concentrations as low as 10 µM for some derivatives .
Compound | GI50 (µM) | Cell Line |
---|---|---|
PK-L4 | 28 | PC-3 Prostate |
PK-L4 | <47 | MDA-MB-231 Breast |
Case Studies
Research has highlighted the effectiveness of PK-L4 in preclinical models:
- Tumor Growth Inhibition: In vitro studies indicated that PK-L4 could inhibit the growth of both liquid and solid tumors significantly.
- Pharmacokinetics: A study utilizing high-performance liquid chromatography (HPLC) demonstrated that after intravenous administration in rat models, PK-L4 exhibited favorable pharmacokinetic properties, including a proportional increase in plasma concentration with dosage .
4. Safety and Toxicology
While promising results have been observed regarding the efficacy of PK-L4, safety assessments are critical. Preliminary toxicological evaluations indicate that it exhibits low toxicity towards non-cancerous human cells (e.g., MRC-5 fibroblasts), suggesting a degree of selectivity for cancerous cells over normal tissues .
5. Conclusion
Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]- represents a novel class of anti-cancer agents with significant biological activity against various tumor types. Its mechanisms involving CDK inhibition and Hsp90 blockade highlight its potential as a therapeutic candidate in oncology. Future research should focus on further elucidating its pharmacodynamics and conducting clinical trials to validate these findings.
Properties
CAS No. |
629164-69-8 |
---|---|
Molecular Formula |
C19H13ClN2O2 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C19H13ClN2O2/c1-11(23)12-5-4-6-13(9-12)21-18-14-7-2-3-8-16(14)22-19-17(18)15(20)10-24-19/h2-10H,1H3,(H,21,22) |
InChI Key |
GQTKFPARAWLIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C3C(=COC3=NC4=CC=CC=C42)Cl |
Origin of Product |
United States |
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